molecular formula C19H21ClN2O B5846102 [4-(3-CHLOROPHENYL)PIPERAZINO](4-ETHYLPHENYL)METHANONE

[4-(3-CHLOROPHENYL)PIPERAZINO](4-ETHYLPHENYL)METHANONE

Cat. No.: B5846102
M. Wt: 328.8 g/mol
InChI Key: JTHHMYRMFYHRQX-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: is an organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 3-chlorophenylpiperazine with 4-ethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a ligand for studying receptor interactions and signal transduction pathways.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to downstream effects. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby modulating the pathway’s overall activity.

Comparison with Similar Compounds

  • 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE
  • 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE
  • 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the phenyl ring. These variations can influence the compound’s physical and chemical properties, such as solubility and reactivity.
  • Uniqueness: 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which can confer distinct biological activity and selectivity for certain molecular targets.

This detailed article provides a comprehensive overview of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-2-15-6-8-16(9-7-15)19(23)22-12-10-21(11-13-22)18-5-3-4-17(20)14-18/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHHMYRMFYHRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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